![molecular formula C8H6ClF3N2 B3431954 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 939758-08-4](/img/structure/B3431954.png)
3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine
Übersicht
Beschreibung
3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the fourth position on the pyridazine ring The cyclopenta[c]pyridazine structure is notable for its fused ring system, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-(trifluoromethyl)pyridine with a suitable cyclopentadiene derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial processes often employ automated systems to ensure precise control over reaction parameters and to maximize efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The fused ring system allows for cycloaddition reactions with various dienophiles, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while cycloaddition reactions can produce polycyclic compounds with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It is used as a building block in the synthesis of pesticides and herbicides, contributing to crop protection and yield improvement.
Materials Science: The unique electronic properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit calcium ion influx, which is required for the activation of platelet aggregation, thereby exhibiting antiplatelet activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine substituents but lacks the fused ring system, resulting in different chemical properties and reactivity.
4-chloro-3-(trifluoromethyl)pyridazine: Similar to the target compound but with different substitution patterns, affecting its biological activity and applications.
3,5-dichloro-4-(trifluoromethyl)pyridine:
Uniqueness
The uniqueness of 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine lies in its fused ring system, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable scaffold for the development of new chemical entities with diverse applications in various fields .
Eigenschaften
IUPAC Name |
3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-7-6(8(10,11)12)4-2-1-3-5(4)13-14-7/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINVJBBGILNSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=NC(=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162859 | |
| Record name | 3-Chloro-6,7-dihydro-4-(trifluoromethyl)-5H-cyclopenta[c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-08-4 | |
| Record name | 3-Chloro-6,7-dihydro-4-(trifluoromethyl)-5H-cyclopenta[c]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6,7-dihydro-4-(trifluoromethyl)-5H-cyclopenta[c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


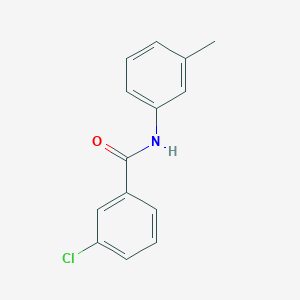
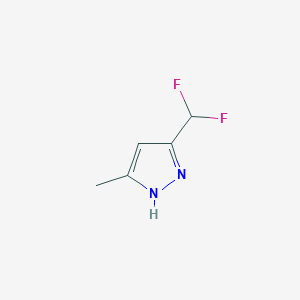
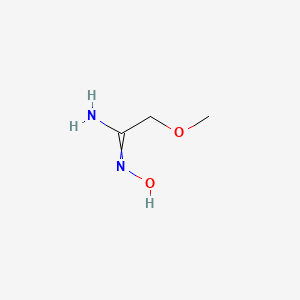
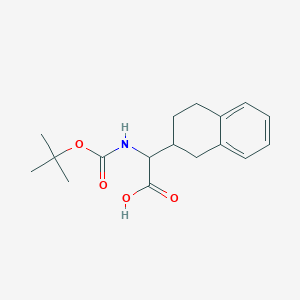
![5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3431893.png)
![(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)Methyl)piperidine-1-carboxylate](/img/structure/B3431905.png)
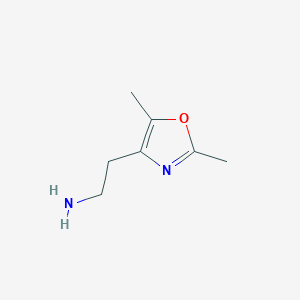
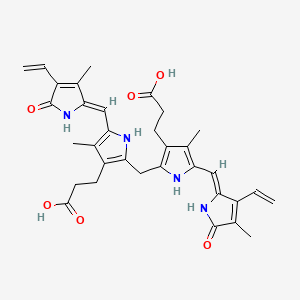
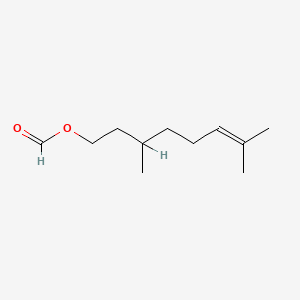
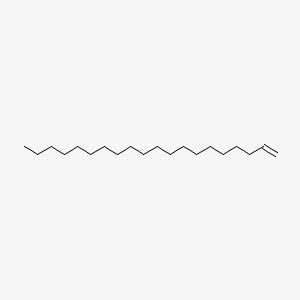
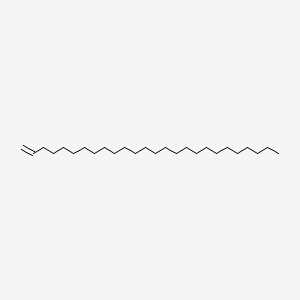
![N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3431962.png)
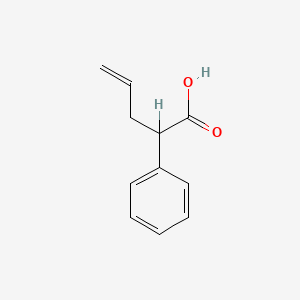
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B3431972.png)
